molecular formula C14H19NO B455673 N-(2-phenylethyl)cyclopentanecarboxamide CAS No. 544663-39-0

N-(2-phenylethyl)cyclopentanecarboxamide

Cat. No.: B455673
CAS No.: 544663-39-0
M. Wt: 217.31g/mol
InChI Key: HLGZKZCTVFJIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

544663-39-0

Molecular Formula

C14H19NO

Molecular Weight

217.31g/mol

IUPAC Name

N-(2-phenylethyl)cyclopentanecarboxamide

InChI

InChI=1S/C14H19NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16)

InChI Key

HLGZKZCTVFJIFI-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-phenylethyl)cyclopentanecarboxamide
  • CAS Registry Number : 544663-39-0
  • Molecular Formula: C₁₄H₁₉NO
  • Molecular Weight : 217.31 g/mol
  • Key Substituents : Cyclopentane ring linked to a carboxamide group, with a phenethylamine side chain .

Structural Features :
The compound consists of a cyclopentane backbone substituted with a carboxamide group. The amide nitrogen is bonded to a 2-phenylethyl group, distinguishing it from fentanyl analogues, which typically incorporate a piperidine ring (see Section 2) .

Comparison with Structurally Related Compounds

Cyclopentyl Fentanyl

Key Differences :

  • Structural Modifications : Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) contains a piperidine ring and an additional phenyl group, making it a fentanyl analogue. The target compound lacks these features .
  • Molecular Formula: C₂₃H₂₈N₂O (cyclopentyl fentanyl) vs. C₁₄H₁₉NO (target compound).
  • The piperidine and phenyl groups in fentanyl analogues are critical for receptor binding .
  • Legal Status : Cyclopentyl fentanyl is classified as a controlled substance under Schedule A of the Narcotic Drugs and Psychotropic Substances Act .

N-[(2-Methoxyphenyl)methyl]cyclopentanecarboxamide

Key Differences :

  • Substituents : The methoxyphenylmethyl group replaces the phenethyl chain in the target compound.
  • Molecular Weight : 233.31 g/mol vs. 217.31 g/mol.
  • Physicochemical Properties : Higher logP (2.70) suggests increased lipophilicity compared to the target compound .

Other Fentanyl Analogues

Examples include isobutyryl fentanyl and furanyl fentanyl , which share the N-phenethylpiperidinyl core but differ in carboxamide substituents (e.g., isobutyryl or furan groups) . These modifications alter potency and metabolic stability.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Pharmacological Activity Legal Status
This compound C₁₄H₁₉NO Phenethyl, cyclopentane Not reported Unregulated
Cyclopentyl fentanyl C₂₃H₂₈N₂O Piperidine, phenyl, cyclopentane μ-opioid agonist Controlled
N-[(2-methoxyphenyl)methyl]cyclopentanecarboxamide C₁₄H₁₉NO₂ Methoxyphenylmethyl, cyclopentane Not reported Unregulated
Isobutyryl fentanyl C₂₀H₂₈N₂O Isobutyryl, piperidine μ-opioid agonist Controlled

Critical Discussion of Structural Determinants

  • Piperidine vs. Phenethyl : The presence of a piperidine ring in fentanyl analogues enhances opioid receptor affinity, whereas the phenethyl group in the target compound likely limits such interactions .
  • Substituent Effects : Methoxy or halogen substituents on the phenyl ring (e.g., in ocfentanil or 4-fluoroisobutyryl fentanyl) modulate potency and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.